5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Overview
Description
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine” is a chemical compound with the empirical formula C13H17BN2O2 . It is a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of this compound involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The compound was acquired through two substitution reactions, as expected, and had a high yield (total yield: 78.1%) .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The crystal structure of a similar compound was found to be triclinic, with specific dimensions and angles .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 243-248 °C . Its molecular weight is 244.10 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study by Huang et al. (2021) elaborates on the synthesis of boric acid ester intermediates, including compounds related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine, through a three-step substitution reaction. The compounds were verified using FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
- Crystallographic and DFT Studies : The crystal structures of related compounds were determined by X-ray diffraction and analyzed through Density Functional Theory (DFT), revealing insights into molecular structures and physicochemical properties (Huang et al., 2021).
Chemical Properties and Reactivity
- Structural Analysis : Sopková-de Oliveira Santos et al. (2003) reported on the structural differences and chemical reactivity of pyridin-2-ylboron derivatives, including variations of the compound . These differences were examined through crystal structures and ab initio calculations, highlighting the compounds' stability and reactivity (Sopková-de Oliveira Santos et al., 2003).
Application in Organic Synthesis
- Use in Polyheterocyclic Synthesis : Elneairy (2010) described the use of related compounds in the synthesis of Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, illustrating their utility in creating complex organic molecules (Elneairy, 2010).
- Role in Combinatorial Chemistry : A study on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a bifunctional building block, underlines its potential in combinatorial chemistry for creating a variety of chemical compounds (Sopková-de Oliveira Santos et al., 2003).
Use in Materials Science
- Development of Polymers : Research by Welterlich et al. (2012) highlighted the synthesis of deeply colored polymers using derivatives of this compound, demonstrating its application in materials science (Welterlich, Charov, & Tieke, 2012).
Electronic and Optical Properties
- Electrochemical Applications : Kucuk and Abe (2020) explored the use of boron-based compounds including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in fluoride shuttle batteries, emphasizing their role in improving battery performance through enhanced fluoride ion conductivity (Kucuk & Abe, 2020).
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-9-5-6-18-11(9)15-8-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFALGGJIXOGZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726102 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034579-02-6 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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